3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclohexyl group, a thiazolidinone ring, and a methylene bridge connecting a methylpyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of cyclohexanone with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thioxo group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclohexyl-5-[(2-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 3-Cyclohexyl-5-[(3-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 3-Cyclohexyl-5-[(4-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
3-Cyclohexyl-5-[(1-methylpyrrol-2-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific substitution pattern and the presence of a thioxo group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
Molecular Formula |
C15H18N2OS2 |
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Molecular Weight |
306.5 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(1-methylpyrrol-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H18N2OS2/c1-16-9-5-8-12(16)10-13-14(18)17(15(19)20-13)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3/b13-10- |
InChI Key |
OSTTUSRLFZDUOT-RAXLEYEMSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3 |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)N(C(=S)S2)C3CCCCC3 |
Origin of Product |
United States |
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